![molecular formula C27H26O10 B1201312 (2s,3s,5s)-5-{[(1s,3s)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl]oxy}-2-methyltetrahydrofuran-3-carbaldehyde CAS No. 76573-20-1](/img/structure/B1201312.png)
(2s,3s,5s)-5-{[(1s,3s)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl]oxy}-2-methyltetrahydrofuran-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2s,3s,5s)-5-{[(1s,3s)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl]oxy}-2-methyltetrahydrofuran-3-carbaldehyde is a derivative of daunomycinone, which is an anthracycline antibiotic. This compound is known for its potent antitumor properties and is used in the treatment of various cancers. The structure of this compound includes a pentafuranosyl sugar moiety attached to the daunomycinone aglycone, which enhances its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2s,3s,5s)-5-{[(1s,3s)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl]oxy}-2-methyltetrahydrofuran-3-carbaldehyde involves multiple steps, starting from daunomycinone. The key steps include the protection of hydroxyl groups, glycosylation with the appropriate sugar moiety, and subsequent deprotection. The reaction conditions typically involve the use of protecting groups such as silyl ethers and acetals, and the glycosylation step is often carried out using Lewis acids like boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(2s,3s,5s)-5-{[(1s,3s)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl]oxy}-2-methyltetrahydrofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of daunomycinone with modified sugar moieties and altered oxidation states, which can have different biological activities.
科学的研究の応用
(2s,3s,5s)-5-{[(1s,3s)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl]oxy}-2-methyltetrahydrofuran-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex natural products.
Biology: The compound is used to study the mechanisms of action of anthracycline antibiotics and their interactions with DNA.
Medicine: It is investigated for its potential use in cancer therapy, particularly in targeting specific types of tumors.
Industry: The compound is used in the development of new antitumor drugs and in the study of drug delivery systems.
作用機序
The mechanism of action of (2s,3s,5s)-5-{[(1s,3s)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl]oxy}-2-methyltetrahydrofuran-3-carbaldehyde involves intercalation into DNA, which disrupts the replication and transcription processes. The compound also generates free radicals that cause damage to cellular components, leading to apoptosis. The molecular targets include topoisomerase II, an enzyme crucial for DNA replication, and various signaling pathways involved in cell cycle regulation.
類似化合物との比較
Similar Compounds
Daunomycinone: The parent compound with similar antitumor properties.
Doxorubicin: Another anthracycline antibiotic with a similar mechanism of action but different sugar moiety.
Epirubicin: A derivative of doxorubicin with altered pharmacokinetics and reduced cardiotoxicity.
Uniqueness
(2s,3s,5s)-5-{[(1s,3s)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl]oxy}-2-methyltetrahydrofuran-3-carbaldehyde is unique due to its specific sugar moiety, which enhances its biological activity and specificity towards certain cancer cells. This modification also affects its pharmacokinetics and reduces some of the side effects associated with other anthracyclines.
特性
CAS番号 |
76573-20-1 |
|---|---|
分子式 |
C27H26O10 |
分子量 |
510.5 g/mol |
IUPAC名 |
(2S,3S,5S)-5-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C27H26O10/c1-11-13(10-28)7-18(36-11)37-17-9-27(34,12(2)29)8-15-20(17)26(33)22-21(24(15)31)23(30)14-5-4-6-16(35-3)19(14)25(22)32/h4-6,10-11,13,17-18,31,33-34H,7-9H2,1-3H3/t11-,13+,17-,18-,27-/m0/s1 |
InChIキー |
UPUXNGKLWJHPLA-KKHVFSQQSA-N |
SMILES |
CC1C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)C=O |
異性体SMILES |
C[C@H]1[C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)C=O |
正規SMILES |
CC1C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)C=O |
同義語 |
7(O)-(2,3,5-trideoxy-3-C-formylpentafuranosyl)daunomycinone 7-O-(2,3,5-trideoxy-3-formyl-alpha-L-threo-pentafuranosyl)daunomycinone 7-TFPD |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


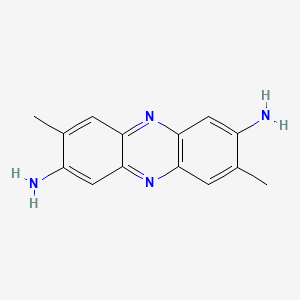
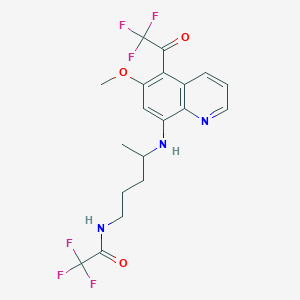
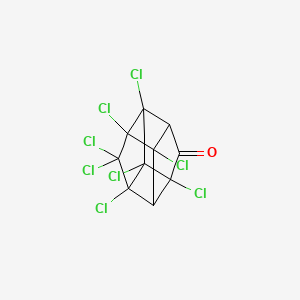
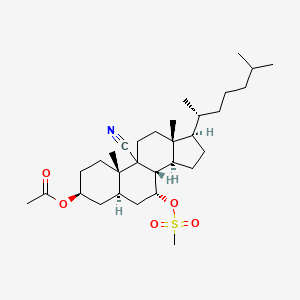

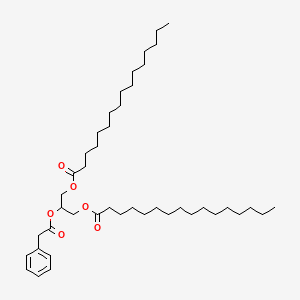
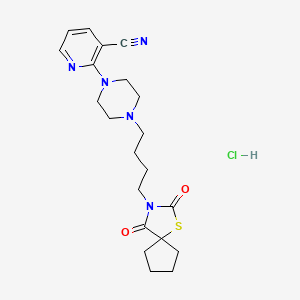
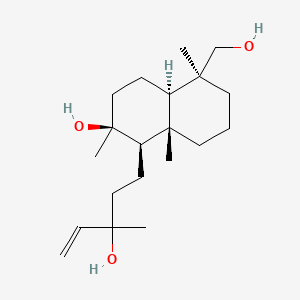
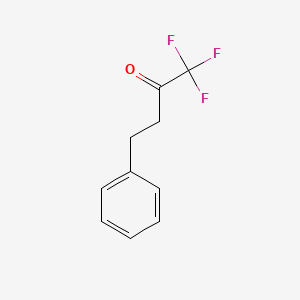
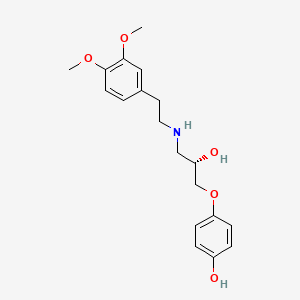
![1,7,9,11-Tetrahydroxy-3-methyl-5,6-dihydrobenzo[a]tetracene-8,13-dione](/img/structure/B1201248.png)
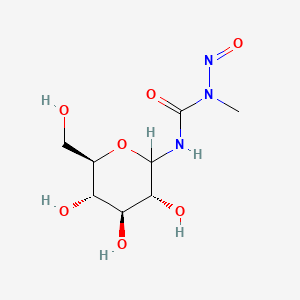
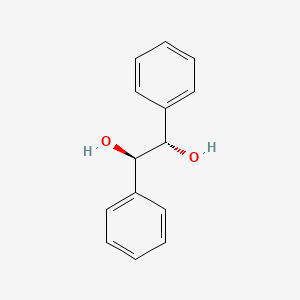
![N-(4-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1201252.png)
